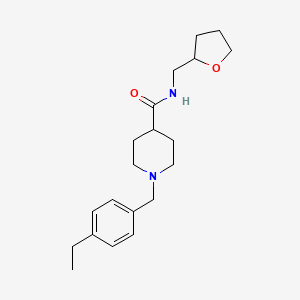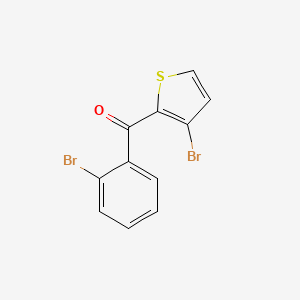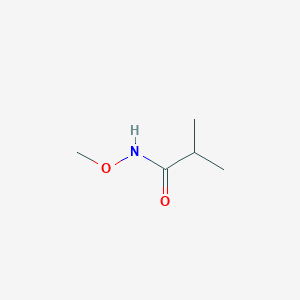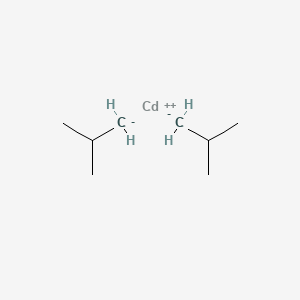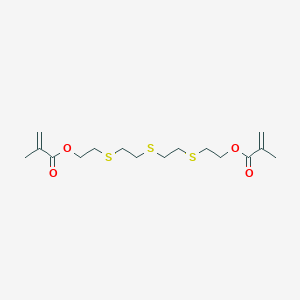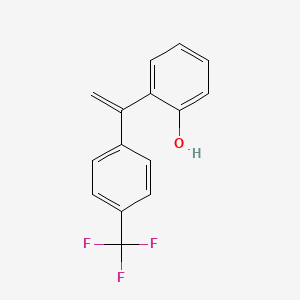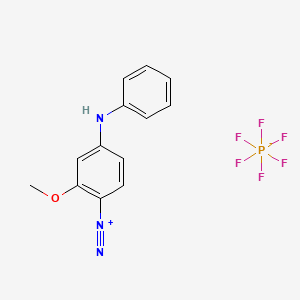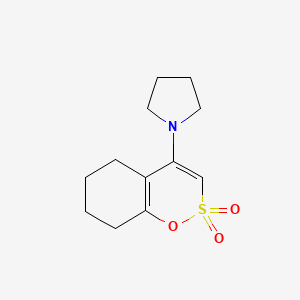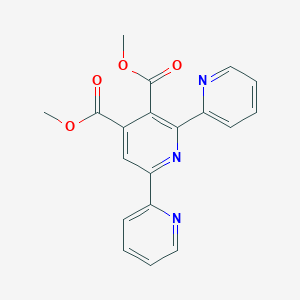
dimethyl 2,6-dipyridin-2-ylpyridine-3,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2,6-dipyridin-2-ylpyridine-3,4-dicarboxylate is a complex organic compound known for its unique structure and versatile applications. It is characterized by the presence of pyridine rings and ester functional groups, making it a valuable compound in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,6-dipyridin-2-ylpyridine-3,4-dicarboxylate typically involves the esterification of pyridine-2,6-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where pyridine-2,6-dicarboxylic acid and methanol are reacted in the presence of a suitable catalyst. The reaction mixture is then purified through distillation and recrystallization to obtain the desired product .
化学反应分析
Types of Reactions
Dimethyl 2,6-dipyridin-2-ylpyridine-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as halogens or nucleophiles like amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives .
科学研究应用
Dimethyl 2,6-dipyridin-2-ylpyridine-3,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism of action of dimethyl 2,6-dipyridin-2-ylpyridine-3,4-dicarboxylate involves its interaction with various molecular targets. The pyridine rings can coordinate with metal ions, forming stable complexes. These interactions can influence various biochemical pathways and processes .
相似化合物的比较
Similar Compounds
Dimethyl 2,6-pyridinedicarboxylate: A simpler analog with similar ester functional groups.
Dimethyl 4-formylpyridine-2,6-dicarboxylate: Contains an additional formyl group, offering different reactivity.
Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate: A related compound with nitrophenyl substitution.
Uniqueness
Dimethyl 2,6-dipyridin-2-ylpyridine-3,4-dicarboxylate is unique due to its multiple pyridine rings and ester groups, which provide a versatile platform for various chemical modifications and applications .
属性
CAS 编号 |
247058-04-4 |
|---|---|
分子式 |
C19H15N3O4 |
分子量 |
349.3 g/mol |
IUPAC 名称 |
dimethyl 2,6-dipyridin-2-ylpyridine-3,4-dicarboxylate |
InChI |
InChI=1S/C19H15N3O4/c1-25-18(23)12-11-15(13-7-3-5-9-20-13)22-17(16(12)19(24)26-2)14-8-4-6-10-21-14/h3-11H,1-2H3 |
InChI 键 |
SUVWAYUSNALJSS-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=NC(=C1C(=O)OC)C2=CC=CC=N2)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


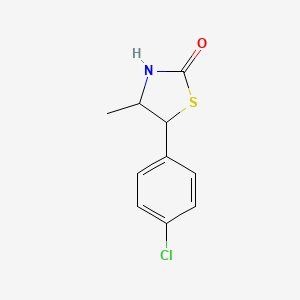
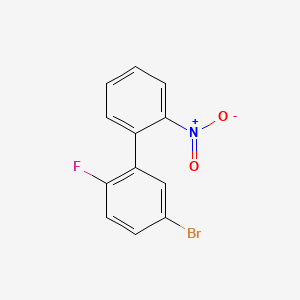
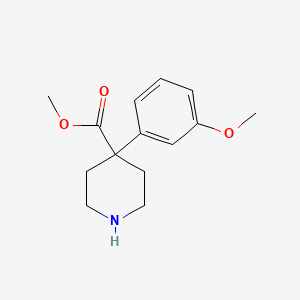
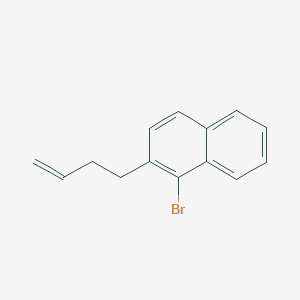
![1-[(Z)-Cyano-NNO-azoxy]-3-fluorobenzene](/img/structure/B14138333.png)

